molecular formula C22H28BF4NO2 B8219306 5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate

5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate

Cat. No.: B8219306
M. Wt: 425.3 g/mol
InChI Key: IBKOQNKELFJQJQ-UHFFFAOYSA-N
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Description

5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and a methoxyphenyl group attached to a benzo[d]oxazolium core, with tetrafluoroborate as the counterion. It is often used in research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate typically involves the reaction of 5,7-di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazole with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 5,7-di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazole: This intermediate is synthesized by reacting 4-methoxyphenylamine with 5,7-di-tert-butyl-2-hydroxybenzaldehyde in the presence of a suitable catalyst.

    Formation of the benzo[d]oxazolium salt: The intermediate is then treated with tetrafluoroboric acid to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the benzo[d]oxazolium core to its reduced form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the development of fluorescent probes for imaging and detection.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves its interaction with molecular targets through its benzo[d]oxazolium core. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate: Similar structure but lacks the methoxy group.

    5,7-Di-tert-butyl-3-(4-(trifluoromethoxy)phenyl)benzo[d]oxazol-3-ium tetrafluoroborate: Contains a trifluoromethoxy group instead of a methoxy group.

Uniqueness

5,7-Di-tert-butyl-3-(4-methoxyphenyl)benzo[d]oxazol-3-ium tetrafluoroborate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

5,7-ditert-butyl-3-(4-methoxyphenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28NO2.BF4/c1-21(2,3)15-12-18(22(4,5)6)20-19(13-15)23(14-25-20)16-8-10-17(24-7)11-9-16;2-1(3,4)5/h8-14H,1-7H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKOQNKELFJQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=C2C(=C1)[N+](=CO2)C3=CC=C(C=C3)OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BF4NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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